molecular formula C10H9NO4 B14807595 4-Cyclopropoxy-2-formylnicotinic acid

4-Cyclopropoxy-2-formylnicotinic acid

Cat. No.: B14807595
M. Wt: 207.18 g/mol
InChI Key: CNHWJGLYEKJQCD-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-formylnicotinic acid is an organic compound with the molecular formula C10H9NO4 It is a derivative of nicotinic acid, featuring a cyclopropoxy group at the 4-position and a formyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-formylnicotinic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by formylation. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-formylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products

    Oxidation: 4-Cyclopropoxy-2-carboxynicotinic acid.

    Reduction: 4-Cyclopropoxy-2-hydroxymethylnicotinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxy-2-formylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-formylnicotinic acid involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The cyclopropoxy group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-2-carboxynicotinic acid
  • 4-Cyclopropoxy-2-hydroxymethylnicotinic acid
  • 2-Formyl-4-methoxynicotinic acid

Uniqueness

4-Cyclopropoxy-2-formylnicotinic acid is unique due to the presence of both a cyclopropoxy group and a formyl group on the nicotinic acid scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

4-cyclopropyloxy-2-formylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H9NO4/c12-5-7-9(10(13)14)8(3-4-11-7)15-6-1-2-6/h3-6H,1-2H2,(H,13,14)

InChI Key

CNHWJGLYEKJQCD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)C=O)C(=O)O

Origin of Product

United States

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